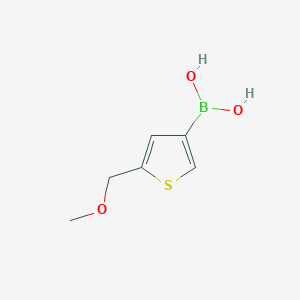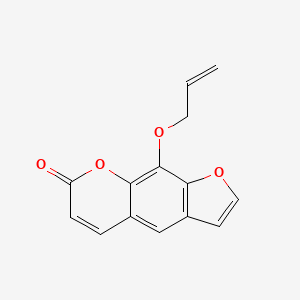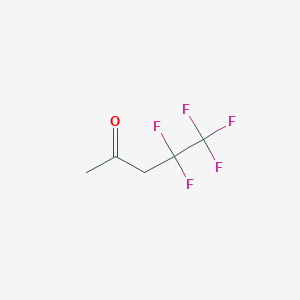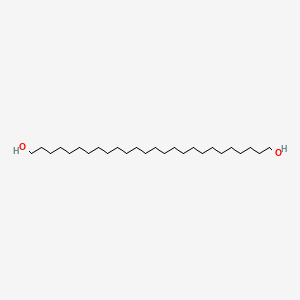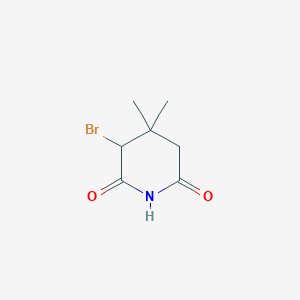
3-Bromo-4,4-dimethylpiperidine-2,6-dione
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
2,6-Piperidinedione, 3-bromo-4,4-dimethyl- is an organic compound with the molecular formula C7H10BrNO2 and a molecular weight of 220.06 g/mol It is a derivative of piperidinedione, characterized by the presence of a bromine atom and two methyl groups at specific positions on the piperidine ring
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of 2,6-Piperidinedione, 3-bromo-4,4-dimethyl- typically involves the bromination of 4,4-dimethylpiperidine-2,6-dione. The reaction is carried out under controlled conditions to ensure the selective introduction of the bromine atom at the desired position. The reaction conditions often include the use of bromine or a brominating agent in an appropriate solvent, such as acetic acid or dichloromethane, at a controlled temperature .
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process would be optimized for yield and purity, with considerations for cost-effectiveness and safety. The use of continuous flow reactors and automated systems can enhance the efficiency and scalability of the production process.
Análisis De Reacciones Químicas
Types of Reactions
2,6-Piperidinedione, 3-bromo-4,4-dimethyl- undergoes various chemical reactions, including:
Substitution Reactions: The bromine atom can be replaced by other nucleophiles, such as amines or thiols, under appropriate conditions.
Oxidation and Reduction: The compound can be oxidized or reduced to form different derivatives, depending on the reagents and conditions used.
Hydrolysis: The compound can undergo hydrolysis to yield corresponding carboxylic acids and amines.
Common Reagents and Conditions
Substitution: Reagents such as sodium azide or potassium thiocyanate in polar solvents like dimethylformamide (DMF) or dimethyl sulfoxide (DMSO).
Oxidation: Oxidizing agents like potassium permanganate or chromium trioxide in acidic or basic media.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, substitution reactions can yield various substituted piperidinediones, while oxidation and reduction can lead to different oxidation states and functional groups on the piperidine ring .
Aplicaciones Científicas De Investigación
2,6-Piperidinedione, 3-bromo-4,4-dimethyl- has several scientific research applications, including:
Chemistry: Used as a building block in the synthesis of more complex organic molecules.
Biology: Investigated for its potential biological activity and interactions with biomolecules.
Medicine: Explored for its potential therapeutic properties, including as a precursor for drug development.
Industry: Utilized in the production of specialty chemicals and materials.
Mecanismo De Acción
The mechanism of action of 2,6-Piperidinedione, 3-bromo-4,4-dimethyl- involves its interaction with specific molecular targets and pathways. The bromine atom and the piperidinedione core play crucial roles in its reactivity and binding affinity. The compound can interact with enzymes, receptors, or other biomolecules, leading to various biological effects. The exact pathways and targets depend on the specific application and context of use .
Comparación Con Compuestos Similares
Similar Compounds
3-Bromo-4,4-dimethylglutarimide: A closely related compound with similar structural features but different reactivity and applications.
Uniqueness
2,6-Piperidinedione, 3-bromo-4,4-dimethyl- is unique due to the presence of the bromine atom and the specific substitution pattern on the piperidine ring.
Propiedades
Número CAS |
62565-27-9 |
|---|---|
Fórmula molecular |
C7H10BrNO2 |
Peso molecular |
220.06 g/mol |
Nombre IUPAC |
3-bromo-4,4-dimethylpiperidine-2,6-dione |
InChI |
InChI=1S/C7H10BrNO2/c1-7(2)3-4(10)9-6(11)5(7)8/h5H,3H2,1-2H3,(H,9,10,11) |
Clave InChI |
HWKADDSIOXGSMX-UHFFFAOYSA-N |
SMILES canónico |
CC1(CC(=O)NC(=O)C1Br)C |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


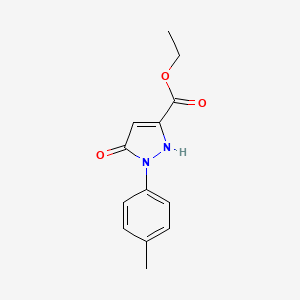
![8-Bromo-3-iodo-2-methyl-imidazo[1,2-a]pyridine](/img/structure/B12098100.png)
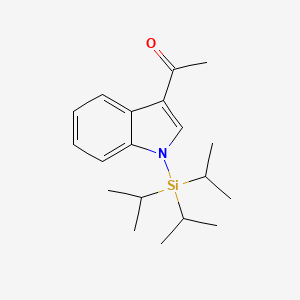
![2-Methyl-2-{[(1-methyl-1H-pyrazol-4-yl)methyl]amino}propan-1-ol](/img/structure/B12098104.png)

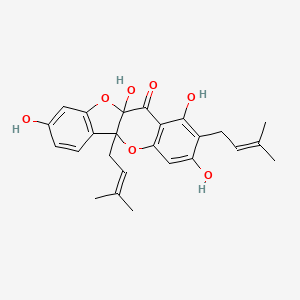
![1H-Pyrrolo[3,2-b]pyridine-6-carbonitrile, 7-chloro-2-(2-furanyl)-5-(trifluoromethyl)-](/img/structure/B12098111.png)


